

Application Notes and Protocols: Ganfeborole in Combination Therapy Studies for Tuberculosis

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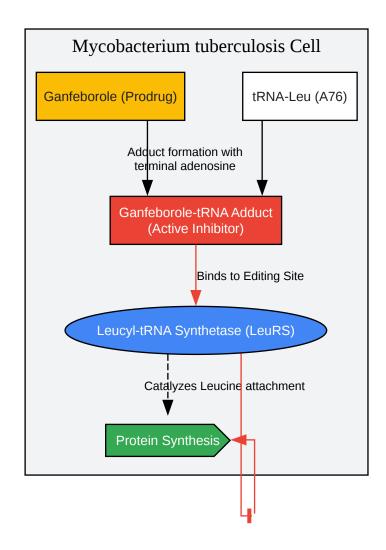
Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The challenges of lengthy treatment durations and the rise of drug-resistant strains necessitate the development of novel therapeutics. **Ganfeborole** (formerly GSK3036656) is a first-in-class benzoxaborole antibiotic with a novel mechanism of action, positioning it as a promising candidate for future TB treatment regimens, particularly in combination therapies. These notes provide a summary of key data and protocols relevant to the study of **ganfeborole**.

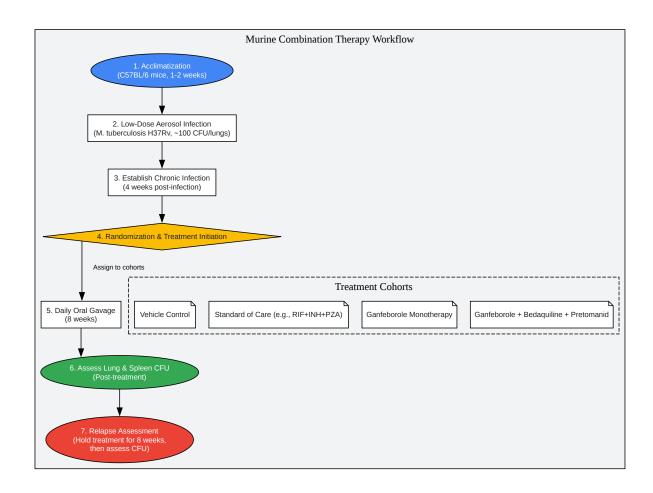
Mechanism of Action

Ganfeborole is a prodrug that selectively inhibits the M. tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2][3] Unlike direct inhibitors, **ganfeborole** requires bio-activation. Inside the bacterial cell, it forms a specific, reversible adduct with adenosine-containing molecules, such as the terminal adenosine of tRNALeu, ATP, or AMP.[4] This adduct then binds to the editing site of the LeuRS enzyme, preventing the attachment of leucine to its corresponding tRNA and thereby halting protein synthesis, which ultimately leads to bacterial cell death.

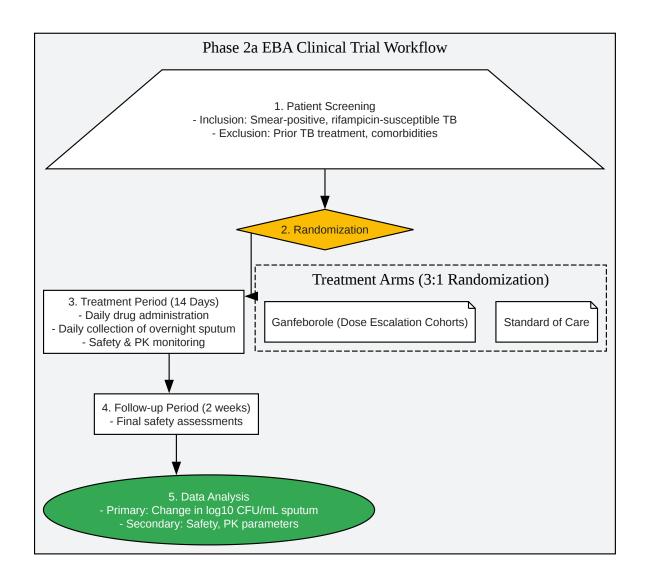












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